molecular formula C9H13ClN2 B3002969 1-(5-Chloropyridin-2-yl)-N-ethylethanamine CAS No. 1499573-40-8

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

Cat. No.: B3002969
CAS No.: 1499573-40-8
M. Wt: 184.67
InChI Key: JPTPELFZMIAWNJ-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine typically involves the reaction of 5-chloro-2-bromopyridine with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-N-ethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)-N-ethylethanamine: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Fluoropyridin-2-yl)-N-ethylethanamine: Similar structure but with a fluorine atom instead of chlorine.

    1-(5-Methylpyridin-2-yl)-N-ethylethanamine: Similar structure but with a methyl group instead of chlorine

Uniqueness

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s binding affinity and specificity for certain targets .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-5-4-8(10)6-12-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPELFZMIAWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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